

alternative small molecule inhibitors to IGF-1R inhibitor-3

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Compound of Interest

Compound Name: IGF-1R inhibitor-3

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A Comparative Guide to Small Molecule Inhibitors of IGF-1R

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent small molecule inhibitors targeting the Insulin-like Growth factor 1 Receptor (IGF-1R), serving as alternatives to IGF-1R Inhibitor-3. This document provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1] Small molecule tyrosine kinase inhibitors offer a promising strategy to block this pathway. This guide evaluates several alternatives to **IGF-1R Inhibitor-3**, focusing on their potency, selectivity, and cellular effects.

Performance Comparison of Small Molecule IGF-1R Inhibitors

The following tables summarize the in vitro potency and cellular activity of key alternative IGF-1R inhibitors. These small molecules exhibit varying degrees of selectivity for IGF-1R over the







highly homologous Insulin Receptor (IR), a critical factor in mitigating potential metabolic side effects.



Inhibitor	Target	IC50 (nM, cell-free)	Reference(s)
Linsitinib (OSI-906)	IGF-1R	35	[2][3][4]
IR	75	[2][3][4]	
IRR	75	[2]	
Ceritinib (LDK378)	ALK	0.2	[5][6][7]
IGF-1R	8	[5][6]	_
IR	7	[5][6]	_
STK22D	23	[5][6]	
FLT3	60	[7]	
BMS-754807	IGF-1R	1.8	[8][9]
IR	1.7	[8][9]	_
Met	5.6	[9]	
TrkA	7.4	[9]	
TrkB	4.1	[9]	
Aurora A	9	[8]	
Aurora B	25	[8]	
Ron	44	[8]	
GSK1838705A	ALK	0.5	[10][11]
IR	1.6	[10][11]	
IGF-1R	2.0	[10][11]	_
NVP-AEW541	IGF-1R	150	[12]
IR	140	[12]	
Flt1	600	[12]	-
Flt3	420	[12]	_



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530 [12]



Inhibitor	Cell Line	EC50/IC50 (nM, cell- based)	Assay Type	Reference(s)
Linsitinib (OSI- 906)	Various cancer cell lines	21 - 810	Proliferation	[2]
HT-29	210	Proliferation	[13]	
Colo205	320	Proliferation	[13]	
Ceritinib (LDK378)	Ba/F3-NPM-ALK	26	Proliferation	[7]
Karpas299	22.8	Proliferation	[7]	
BMS-754807	Various cancer cell lines	5 - 365	Proliferation	[9][14]
IGF-1R-Sal	7	Proliferation	[9]	
Rh41	5	Proliferation	[9]	_
Pediatric preclinical panel	620 (median)	Proliferation	[9]	
GSK1838705A	L-82	24	Proliferation	[10][11]
SUP-M2	28	Proliferation	[10][11]	
SK-ES	141	Proliferation	[10][11]	
MCF-7	203	Proliferation	[10][11]	
NVP-AEW541	MCF-7	162 (survival), 105 (soft agar), 1640 (proliferation)	Survival, Soft Agar, Proliferation	[12]
Neuroblastoma cell lines	400 - 6800	Proliferation	[15]	
Pancreatic cancer cell lines	342 - 2730	Proliferation	[16]	



In Vivo Efficacy Summary

Preclinical studies in xenograft models demonstrate the anti-tumor activity of these inhibitors:

- Linsitinib (OSI-906): In an IGF-1R-driven xenograft model, linsitinib showed significant tumor growth inhibition, with a 75 mg/kg dose leading to 100% tumor growth inhibition and 55% regression.[2] However, it was also noted to elevate blood glucose levels.[2]
- BMS-754807: This inhibitor has demonstrated broad in vivo activity in various xenograft models, including epithelial, mesenchymal, and hematopoietic tumors, with tumor growth inhibition ranging from 53% to 115%.[9][14] The minimum effective oral dose was as low as 6.25 mg/kg daily.[14]
- GSK1838705A: Showed robust antitumor activity in multiple myeloma, Ewing's sarcoma, and ALK-driven tumor xenograft models.[11][17] A 60 mg/kg oral dose resulted in 77% tumor growth inhibition in an NIH-3T3/LISN model and 93% inhibition in a Karpas-299 model.[10]
 [11] A transient increase in blood glucose was observed.[11]
- NVP-AEW541: Oral administration of 50 mg/kg twice daily inhibited tumor growth in neuroblastoma xenografts, associated with increased apoptosis and decreased microvascularization.[15] It also showed efficacy in IGF-IR-driven fibrosarcoma models.[18]
 Systemic administration was associated with dose- and time-dependent impairment of glucose tolerance and growth.[19]

Off-Target Effects and Selectivity

A critical consideration in the development of IGF-1R inhibitors is their selectivity against the Insulin Receptor (IR) due to the high homology in their kinase domains.

- Linsitinib (OSI-906) and BMS-754807 are dual inhibitors of IGF-1R and IR.[2][8] While this
 can lead to broader pathway inhibition, it also carries the risk of metabolic side effects like
 hyperglycemia.[2][20]
- Ceritinib (LDK378) is a potent ALK inhibitor with secondary activity against IGF-1R and IR.[5]
 [6]
- GSK1838705A also potently inhibits ALK in addition to IGF-1R and IR.[10][11]



NVP-AEW541 is reported to be more selective for IGF-1R over IR in cellular assays (27-fold).[12] However, it has been shown to impact insulin signaling and glucose tolerance in vivo.[19]

Interestingly, some studies suggest that the anti-proliferative effects of BMS-754807 may be mediated through off-target effects on other kinases, independent of IGF-1R inhibition.[8][21]

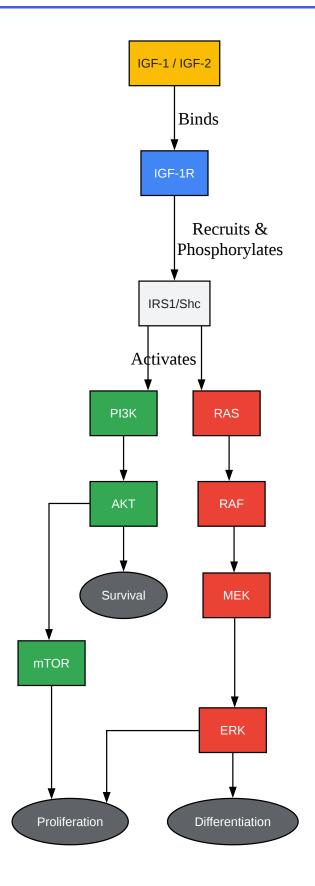
Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the IGF-1R signaling cascade and the experimental procedures used for their evaluation.

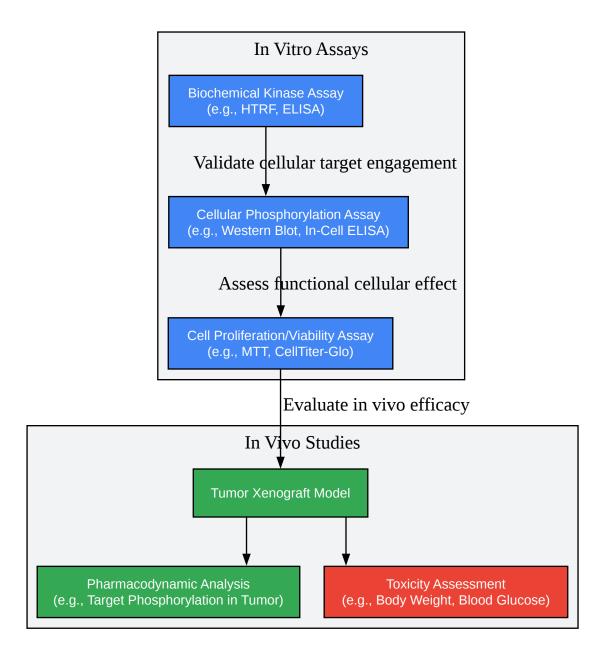
IGF-1R Signaling Pathway

Ligand binding (IGF-1 or IGF-2) to IGF-1R induces receptor dimerization and autophosphorylation, initiating downstream signaling through two primary pathways: the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also involved in proliferation and differentiation. [1][22][23]









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